9H-fluorene-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-4-carbonyl chloride typically involves the chlorination of 9H-fluorenone-4-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction proceeds as follows:
C14H9COOH+SOCl2→C14H9COCl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar chlorination methods. The process involves the use of large-scale reactors and efficient distillation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9H-fluorene-4-carbonyl chloride undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: It can be oxidized to form 9-fluorenone derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used.
Major Products:
Amines: Formation of amides.
Alcohols: Formation of esters.
Thiols: Formation of thioesters.
Oxidation: Formation of 9-fluorenone derivatives.
Scientific Research Applications
Chemistry: 9H-fluorene-4-carbonyl chloride is used as an intermediate in the synthesis of various fluorene derivatives, which are important in the development of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: It is utilized in the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents .
Industry: The compound is employed in the production of polymers, dyes, and other industrial chemicals due to its reactive carbonyl chloride group .
Mechanism of Action
The mechanism of action of 9H-fluorene-4-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives through nucleophilic substitution reactions . This reactivity is exploited in the synthesis of complex organic molecules, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- 9-fluorenone-4-carbonyl chloride
- 9H-fluorene-4-carboxylic acid
- 9H-fluorene-4-carboxamide
Comparison:
- 9-fluorenone-4-carbonyl chloride is similar in structure but contains an additional carbonyl group, making it more reactive in certain oxidation reactions .
- 9H-fluorene-4-carboxylic acid lacks the chloride group, making it less reactive towards nucleophiles but useful in different synthetic applications .
- 9H-fluorene-4-carboxamide is an amide derivative, which is less reactive compared to the carbonyl chloride but has unique applications in the synthesis of biologically active compounds .
Properties
IUPAC Name |
9H-fluorene-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDDUVQIZXFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305756 | |
Record name | 9H-fluorene-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-93-7 | |
Record name | NSC171606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-fluorene-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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